2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane
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Overview
Description
2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane is a chemical compound with a complex structure that includes a methoxy group and a tetradecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane typically involves the reaction of a tetradecene derivative with a methoxy group under specific conditions. The process may include steps such as:
Formation of the Tetradecene Chain: This can be achieved through various organic synthesis methods, including the use of Grignard reagents or Wittig reactions.
Introduction of the Methoxy Group: This step involves the use of methanol or other methoxy-containing reagents under acidic or basic conditions to introduce the methoxy group.
Cyclization to Form the Oxane Ring: The final step involves cyclization, which can be facilitated by using catalysts or specific reaction conditions to form the oxane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The methoxy group or other parts of the molecule can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial or anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action of 2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane involves its interaction with specific molecular targets and pathways. The methoxy group and tetradecene chain can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-11-(2-methoxyphenyl)-4,6,10-trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-ol
- 6-Methoxyflavanone
- 3,4,5-Trihydroxy-6-{[8-methoxy-6-(3-methylbut-2-en-1-yl)-2-oxo-2H-chromen-7-yl]oxy}oxane-2-carboxylic acid
Uniqueness
2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane is unique due to its specific structure, which includes a long tetradecene chain and a methoxy group
Properties
CAS No. |
142088-54-8 |
---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-(7-methoxytetradec-4-enoxy)oxane |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-6-9-14-19(21-2)15-10-7-8-12-17-22-20-16-11-13-18-23-20/h7,10,19-20H,3-6,8-9,11-18H2,1-2H3 |
InChI Key |
FNPZQIJVXCCZJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC=CCCCOC1CCCCO1)OC |
Origin of Product |
United States |
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